2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-cyclopentylacetamide
CAS No.: 878059-96-2
Cat. No.: VC5092577
Molecular Formula: C23H31N3O4S
Molecular Weight: 445.58
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 878059-96-2 |
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Molecular Formula | C23H31N3O4S |
Molecular Weight | 445.58 |
IUPAC Name | 2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-cyclopentylacetamide |
Standard InChI | InChI=1S/C23H31N3O4S/c27-22(24-18-9-3-4-10-18)17-31(29,30)21-15-26(20-12-6-5-11-19(20)21)16-23(28)25-13-7-1-2-8-14-25/h5-6,11-12,15,18H,1-4,7-10,13-14,16-17H2,(H,24,27) |
Standard InChI Key | ZZUKZQHSEPHKBL-UHFFFAOYSA-N |
SMILES | C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4CCCC4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of three primary components:
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Indole core: A bicyclic aromatic system substituted at the 1-position with a 2-(azepan-1-yl)-2-oxoethyl group and at the 3-position with a sulfonamide moiety.
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Sulfonamide linker: Connects the indole core to an acetamide functional group.
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N-Cyclopentylacetamide: The terminal acetamide group is bonded to a cyclopentyl ring, enhancing steric bulk and modulating solubility .
The molecular formula is C23H31N3O4S, derived by substituting the o-tolyl group in the PubChem analog (C25H29N3O4S) with a cyclopentyl group (C5H9) .
Table 1: Computed Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 445.6 g/mol | Calculated |
XLogP3-AA | 3.9 | Analog |
Hydrogen Bond Donors | 1 | Analog |
Hydrogen Bond Acceptors | 4 | Analog |
Rotatable Bond Count | 6 | Analog |
Synthesis and Derivative Chemistry
While no explicit synthesis route for this compound is documented, plausible steps can be inferred from analogous structures :
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Indole functionalization: Alkylation at the indole 1-position using 2-(azepan-1-yl)-2-oxoethyl bromide.
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Sulfonylation: Reaction with chlorosulfonic acid at the 3-position to introduce the sulfonyl chloride, followed by coupling with N-cyclopentylacetamide.
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Purification: Chromatographic techniques to isolate the final product.
Key intermediates include 1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indole and 2-chloro-N-cyclopentylacetamide. The use of azepane (a seven-membered saturated ring) introduces conformational flexibility, potentially enhancing target binding .
Parameter | Prediction | Basis |
---|---|---|
Oral Bioavailability | Moderate (~40%) | LogP = 3.9 |
Plasma Protein Binding | High (>90%) | Lipophilic groups |
Metabolic Stability | CYP3A4 substrate | Azepane oxidation |
Therapeutic Applications
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Metabolic Disorders: 11β-HSD1 inhibitors are investigated for type 2 diabetes and obesity due to their role in glucocorticoid regulation .
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Inflammatory Diseases: Cortisol modulation may alleviate chronic inflammation in rheumatoid arthritis or osteoarthritis .
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Neuropathic Pain: Indirect glucocorticoid effects could influence pain pathways, though this remains speculative without empirical data.
Comparative Analysis with Analogues
Table 3: Structural and Functional Comparison
The cyclopentyl group reduces molecular weight compared to aryl-substituted analogs, potentially improving metabolic stability .
Future Research Directions
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Enzymatic Assays: Validate 11β-HSD1 inhibition potency (IC50) and selectivity over 11β-HSD2.
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In Vivo Studies: Assess efficacy in rodent models of metabolic syndrome.
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ADME Optimization: Modify the azepane or sulfonamide groups to enhance solubility without compromising activity.
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